(2Z)-3-ethyl-N-(2-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-ethyl-N-(2-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, a trifluoromethyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-ethyl-N-(2-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the trifluoromethyl and methoxyphenyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-ethyl-N-(2-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2Z)-3-ethyl-N-(2-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-ethyl-N-(2-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Fluorine compounds: Compounds containing fluorine, which share some chemical properties with the trifluoromethyl group.
Uniqueness
What sets (2Z)-3-ethyl-N-(2-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide apart is its unique combination of functional groups and its potential for diverse applications in various fields. The presence of the trifluoromethyl group, in particular, can enhance its chemical stability and biological activity.
Properties
Molecular Formula |
C21H20F3N3O3S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-ethyl-N-(2-methoxyphenyl)-4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C21H20F3N3O3S/c1-3-27-18(28)12-17(19(29)26-15-9-4-5-10-16(15)30-2)31-20(27)25-14-8-6-7-13(11-14)21(22,23)24/h4-11,17H,3,12H2,1-2H3,(H,26,29) |
InChI Key |
HNKHDIJIUZSFCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(SC1=NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.